Product packaging for 6-Methylhept-5-en-2-yl acetate(Cat. No.:CAS No. 19162-00-6)

6-Methylhept-5-en-2-yl acetate

Cat. No.: B103347
CAS No.: 19162-00-6
M. Wt: 170.25 g/mol
InChI Key: ZAKWGQOSOHQPJA-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Natural Products

6-Methylhept-5-en-2-yl acetate (B1210297), with the chemical formula C₁₀H₁₈O₂, belongs to the class of organic compounds known as carboxylic acid esters. foodb.cahmdb.ca Its structure features a seven-carbon chain with a double bond between the fifth and sixth carbons and an acetate group attached to the second carbon. This acyclic aliphatic compound is a derivative of a monocarboxylic acid. foodb.cahmdb.ca

As a naturally occurring compound, it is found in various plants and is considered a biogenic volatile organic compound (BVOC). oecd.org Its presence in the essential oils of certain plants underscores its role within the chemistry of natural products. researchgate.net The study of such compounds is crucial for understanding the complex biochemical pathways in plants and their interactions with the environment.

Historical Perspective on the Study of Similar Acetate Esters

The investigation of acetate esters is a long-standing pursuit in organic chemistry. Historically, these compounds have been recognized for their characteristic fruity and floral scents, leading to their extensive use in the flavor and fragrance industries. For instance, the structurally related 6-methyl-5-hepten-2-one (B42903) is a known intermediate in the synthesis of terpenoids, a large and diverse class of organic compounds used extensively in perfumery and flavorings. lookchem.comchemicalbook.comchemicalbook.com The study of these and other similar acetate esters has provided a foundational understanding of their synthesis, chemical properties, and industrial applications.

Significance of 6-Methylhept-5-en-2-yl Acetate in Contemporary Chemical and Biological Research

The contemporary significance of this compound extends beyond its aromatic properties. A key area of research is its role as a semiochemical, specifically as an insect pheromone. It is a component of the aggregation-sex pheromones of certain cerambycid beetles, attracting both males and females. nih.govresearchgate.netnih.gov This has important implications for pest management, as synthesized pheromones can be used in traps for monitoring and controlling insect populations. nih.govillinois.edu

Furthermore, research has indicated potential antimicrobial and antifungal properties of this compound, suggesting its possible application in food preservation and pharmaceuticals. The essential oil of Aristolochia trilobata, which contains this compound as a major constituent, has been traditionally used for various medicinal purposes and has shown antinociceptive and anti-inflammatory activities in studies. researchgate.net

Scope and Objectives of Academic Inquiry into the Compound

Academic inquiry into this compound is multifaceted. A primary objective is to fully elucidate its role in the chemical ecology of insects, particularly in the context of pheromonal communication. researchgate.netnih.gov This includes studying the dose-response relationships in different species to optimize its use in pest management strategies. nih.gov

Another significant area of investigation is the exploration of its full biosynthetic pathway in plants and the factors that influence its production. Understanding its synthesis in nature could lead to more efficient and sustainable methods for its production. chemicalbook.com Moreover, ongoing research aims to further characterize its potential pharmacological activities, building upon the traditional uses of plants in which it is found. researchgate.net

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound epa.gov
Molecular FormulaC₁₀H₁₈O₂ epa.govuni.lunih.gov
Molecular Weight170.25 g/mol epa.gov
AppearanceClear slightly yellow liquid lookchem.com
Specific Gravity0.89300 to 0.90300 @ 25.00 °C thegoodscentscompany.com
Refractive Index1.42000 to 1.42900 @ 20.00 °C thegoodscentscompany.com
Flash Point123.00 °F (50.56 °C) thegoodscentscompany.com
Water SolubilityInsoluble chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B103347 6-Methylhept-5-en-2-yl acetate CAS No. 19162-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylhept-5-en-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)6-5-7-9(3)12-10(4)11/h6,9H,5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKWGQOSOHQPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864872
Record name 5-Hepten-2-ol, 6-methyl-, 2-acetate
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Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colourless liquid; Fruity aroma
Record name (±)-6-Methyl-5-hepten-2-yl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030031
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 6-Methyl-5-hepten-2-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1816/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

184.00 °C. @ 760.00 mm Hg
Record name (±)-6-Methyl-5-hepten-2-yl acetate
Source Human Metabolome Database (HMDB)
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Solubility

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name 6-Methyl-5-hepten-2-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1816/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.893-0.903
Record name 6-Methyl-5-hepten-2-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1816/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

19162-00-6
Record name 5-Hepten-2-ol, 6-methyl-, 2-acetate
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Record name 6-Methyl-5-hepten-2-yl acetate
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Record name 5-Hepten-2-ol, 6-methyl-, 2-acetate
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Record name 5-Hepten-2-ol, 6-methyl-, 2-acetate
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Record name 1,5-dimethylhex-4-enyl acetate
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Record name 6-METHYL-5-HEPTEN-2-YL ACETATE
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Record name (±)-6-Methyl-5-hepten-2-yl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to 6-Methylhept-5-en-2-yl Acetate (B1210297)

6-Methylhept-5-en-2-yl acetate, a carboxylic ester, is a significant compound, and its synthesis is achieved through various established and innovative chemical pathways. nih.govfoodb.ca The primary methods revolve around the esterification of its corresponding alcohol precursor, 6-methylhept-5-en-2-ol.

Esterification, the core process for producing this compound, involves the reaction of 6-methylhept-5-en-2-ol with an acetyl group donor. This transformation can be catalyzed by acids, enzymes, or facilitated by highly reactive acyl donors.

The classic approach to synthesizing this compound is through the acid-catalyzed esterification of its precursor, 6-methylhept-5-en-2-ol (also known as sulcatol). nih.govnist.gov This reaction, a type of Fischer esterification, typically involves heating the alcohol with acetic acid in the presence of a strong acid catalyst. The catalyst, often sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of acetic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the heptenol. The reaction is reversible, and water is continuously removed to drive the equilibrium towards the formation of the ester product.

Table 1: Overview of Acid-Catalyzed Esterification

Reactant 1 Reactant 2 Catalyst Product Byproduct

Biocatalytic methods employing lipase (B570770) enzymes offer a green and highly selective alternative for the synthesis of this compound. Lipases, such as those from Candida antarctica (CALB, often immobilized as Novozym 435) and Thermomyces lanuginosus (TLL), are widely used due to their high catalytic activity and selectivity in organic media. nih.govresearchgate.net These enzymatic reactions proceed under mild conditions, minimizing side reactions and energy consumption. The process typically involves the transesterification of 6-methylhept-5-en-2-ol with an acyl donor like vinyl acetate. The enzyme's high regioselectivity ensures that the acetylation occurs specifically at the hydroxyl group, leading to high yields of the desired product. researchgate.netelectronicsandbooks.com

Table 2: Lipase-Catalyzed Acetylation Research Findings

Lipase Source Acyl Donor Key Finding
Candida antarctica Lipase B (CALB) Vinyl Acetate Exhibits high selectivity and catalytic activity for the acetylation of alcohols. researchgate.net
Various commercial lipases Various acyl donors Can be used to achieve preferential regioselective esterification of secondary and tertiary alcohols. researchgate.net

For a more rapid and often irreversible synthesis, activated acyl donors like acetyl chloride and acetic anhydride (B1165640) are employed. taylorandfrancis.com These reagents are significantly more reactive than acetic acid and readily acetylate the hydroxyl group of 6-methylhept-5-en-2-ol. The reaction with acetyl chloride produces hydrochloric acid as a byproduct, which is typically neutralized by adding a non-nucleophilic base, such as pyridine (B92270) or triethylamine. When acetic anhydride is used, the byproduct is acetic acid. taylorandfrancis.com While these methods are highly efficient, they are less atom-economical compared to direct esterification and require careful handling due to the corrosive and moisture-sensitive nature of the reagents. researchgate.net

Table 3: Comparison of Activated Acyl Donors

Acyl Donor Byproduct Reaction Conditions Advantages Disadvantages
Acetyl Chloride Hydrochloric Acid (HCl) Typically requires a base (e.g., pyridine) High reactivity, fast reaction rates Corrosive, moisture-sensitive, produces strong acid byproduct

The production of this compound and its precursors is increasingly guided by the principles of green chemistry, which advocate for the use of renewable resources and less hazardous chemical syntheses. sigmaaldrich.com

A key aspect of green synthesis is the use of renewable feedstocks. The industrial synthesis of 6-methylhept-5-en-2-one, the direct precursor to the alcohol needed for esterification, provides a notable example. Traditional routes have been supplemented by methods that utilize platform molecules derived from biomass. For instance, isobutylene (B52900) and acetone (B3395972), which can be produced from renewable sources, are used as starting materials. chemicalbook.com One established industrial synthesis route reacts isobutylene, acetone, and formaldehyde (B43269) to produce the ketone intermediate, which is then reduced to 6-methylhept-5-en-2-ol for subsequent esterification. chemicalbook.com

Table 4: Renewable Feedstocks for Precursor Synthesis

Precursor Renewable Feedstock(s) Synthetic Route Summary
6-Methylhept-5-en-2-one Isobutylene, Acetone, Formaldehyde One-step reaction at high temperature and pressure to form the target ketone. chemicalbook.com
6-Methylhept-5-en-2-one Acetone, Acetylene Ethynylation of acetone followed by partial hydrogenation and Carroll rearrangement. chemicalbook.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the efficiency of this compound synthesis, particularly in enzyme-catalyzed systems, the optimization of various reaction parameters is crucial.

The choice of catalyst is paramount for a successful and efficient esterification. In enzymatic synthesis, different lipases exhibit varying degrees of activity and selectivity towards secondary alcohols like 6-methylhept-5-en-2-ol. Lipases from Candida antarctica (specifically Lipase B), Rhizomucor miehei, and Burkholderia cepacia are commonly screened for such reactions due to their broad substrate tolerance and high stability. utupub.finih.gov The selection of the optimal lipase depends on the specific reaction conditions and the desired outcome in terms of conversion rate and enantioselectivity. For non-enzymatic green methods, catalyst screening might involve evaluating different types of solid acids or ionic liquids to identify the most active and recyclable option. researchgate.netnih.gov

Table 1: Comparison of Lipases for Esterification of Secondary Alcohols

Lipase Source Common Applications Key Characteristics
Candida antarctica Lipase B Kinetic resolution, ester synthesis High thermal stability, broad substrate specificity
Rhizomucor miehei Esterification in aqueous media Effective in nanomicellar systems, good conversion rates

The reaction medium can significantly influence the equilibrium and rate of esterification. elsevierpure.com In lipase-catalyzed reactions, non-polar organic solvents such as hexane (B92381) or isooctane (B107328) are often employed to minimize enzyme denaturation and shift the reaction equilibrium towards ester formation by solubilizing the substrates and product while keeping the essential water layer around the enzyme. However, the trend is moving towards solvent-free systems or the use of less hazardous solvents. researchgate.net Terpenes themselves are being explored as green extraction solvents. mdpi.com In aqueous micellar media, the presence of surfactants can enhance the esterification rate. nih.gov The choice of solvent can also affect the enzyme's activity and stability, making it a critical parameter to optimize for industrial applications.

Temperature is a critical factor that affects both the reaction rate and the stability of the catalyst, especially in enzymatic reactions. For most lipase-catalyzed esterifications, temperatures are typically maintained between 30°C and 60°C to ensure optimal enzyme activity without causing thermal denaturation. nih.gov Kinetic studies are essential to understand the reaction mechanism and to determine the optimal reaction time to achieve high conversion rates. The reaction kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate. researchgate.net Understanding these kinetics allows for the precise control of reaction conditions to maximize yield and selectivity.

Derivatization and Advanced Chemical Reactivity of this compound

The chemical structure of this compound, featuring a reactive alkene moiety, allows for a variety of derivatization reactions, leading to the synthesis of new and potentially valuable compounds.

Oxidative Transformations of the Alkene Moiety (e.g., Epoxidation, Dihydroxylation)

The carbon-carbon double bond in this compound is susceptible to oxidative transformations, such as epoxidation and dihydroxylation, which introduce new functional groups and increase the molecular complexity.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using various oxidizing agents. Peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used for this transformation. The resulting epoxide is a versatile intermediate that can undergo further reactions, such as ring-opening to form diols or other functionalized derivatives.

Dihydroxylation: The syn-dihydroxylation of the double bond to yield a vicinal diol can be accomplished using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant, or with cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.orgkhanacademy.org These reactions are often stereospecific, providing control over the relative stereochemistry of the newly formed hydroxyl groups. Asymmetric dihydroxylation methods can also be employed to produce chiral diols. The resulting diols can be valuable intermediates in the synthesis of more complex molecules. The direct dihydroxylation of terpenoids by terpene synthases has also been observed in nature, suggesting potential biocatalytic routes for these transformations. nih.gov

Table 2: Summary of Oxidative Transformations

Reaction Reagents Product Functional Group
Epoxidation m-CPBA Epoxide
Syn-Dihydroxylation OsO₄ (catalytic), NMO Vicinal Diol

Reductive Modifications of the Ester and Unsaturated Linkages

The two primary sites for reduction on this compound are the ester carbonyl group and the C5-C6 double bond. The selective reduction of either site, or the complete reduction of both, yields synthetically useful products.

Reduction of the Unsaturated Linkage: The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation. This reaction is commonly employed in the synthesis of related complex molecules. For instance, in the synthesis of derivatives of the marine-derived monoterpenoid penicimonoterpene, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂) is an effective method for saturating carbon-carbon double bonds in the final steps of a synthetic sequence. This method is noted for its high yields and its compatibility with other functional groups, such as esters.

Reduction of the Ester Group: The ester functional group can be reduced to the corresponding alcohol, 6-methylhept-5-en-2-ol (also known as sulcatol). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the acetate group, followed by a second hydride transfer to yield the primary alcohol after acidic workup. This conversion is a standard procedure in organic synthesis for deprotecting acetylated alcohols or for converting esters into their corresponding alcohols.

Combined Reduction: To reduce both the double bond and the ester group, a two-step process is generally required. This would typically involve catalytic hydrogenation to saturate the alkene, followed by reduction of the ester using a strong reducing agent.

Functional Group Reaction Type Typical Reagents Product
C=C Double BondCatalytic HydrogenationH₂, Pd/C6-methylheptan-2-yl acetate
Ester GroupHydride Reduction1. LiAlH₄ 2. H₃O⁺6-methylhept-5-en-2-ol (Sulcatol)

Nucleophilic Substitution Reactions Involving the Acetate Group

The acetate moiety in this compound can function as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups at the C2 position. The most fundamental of these reactions is hydrolysis, which reverts the acetate to its parent alcohol, sulcatol.

Hydrolysis: This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This process is effectively irreversible and is a common method for removing acetate protecting groups.

Biocatalytic Reactions: Enzymes, particularly lipases, are effective catalysts for both the formation and hydrolysis of esters. The enzymatic resolution of racemic (±)-sulcatol has been achieved using pig pancreatic lipase in an anhydrous ether solvent. This process relies on the enantioselective acylation or deacylation by the enzyme, a form of biocatalytic nucleophilic substitution, to separate the enantiomers.

Cyclization and Rearrangement Pathways in Analogous Compound Synthesis

The carbon framework of this compound and its analogs is amenable to various cyclization and rearrangement reactions, which are key strategies for building cyclic terpenoid structures.

Rearrangement Reactions: The synthesis of 6-methylhept-5-en-2-one, the direct precursor to the acetate, often involves a key rearrangement step. One established industrial method is the Carroll rearrangement, a thermal reaction involving the acetoacetate (B1235776) ester of 2-methyl-3-buten-2-ol, which rearranges to form the ketone. chemicalbook.com Another process involves the acid-catalyzed isomerization of 6-methyl-6-hepten-2-one (B88235) or the rearrangement of 2,2,6-trimethyl-3,4-dihydropyran to yield 6-methyl-5-hepten-2-one (B42903). google.com

Cyclization Pathways: Acid-catalyzed cyclization of acyclic terpenoids is a powerful tool for synthesizing cyclic structures. While specific examples for this compound are not prominent, analogous structures like alkenyl aldehydes undergo highly stereoselective (ene-endo)-carbonyl-ene type cyclizations. acs.org These reactions, often promoted by strong and confined chiral Brønsted acids, can produce six- and seven-membered rings with excellent control over stereochemistry, demonstrating a pathway applicable to functionalized derivatives of this structural class. acs.org

Synthesis of Complex Terpenoid Structures Utilizing this compound or its Analogs

The precursor ketone, 6-methylhept-5-en-2-one, is a valuable C8 building block in the synthesis of a wide range of more complex terpenoids and other natural products. chemicalbook.com Its structure provides a versatile scaffold for elaboration into larger and more functionalized molecules.

This ketone is a key intermediate in the industrial synthesis of important compounds such as dehydrolinalool, linalool, citral, and pseudoionone. chemicalbook.com These molecules, in turn, are precursors for the large-scale production of vitamins A, E, and K1, as well as various fragrances. chemicalbook.com

A notable application of an analog is the use of 6-methylhept-5-en-2-one in the first total synthesis of the marine-derived monoterpenoid, (±)-penicimonoterpene. This synthesis was achieved in four steps, with the key transformation being a Reformatsky reaction. In this step, the ketone reacts with an α-halo ester in the presence of zinc to construct the basic carbon skeleton of the target molecule. This efficient route highlights the utility of 6-methylhept-5-en-2-one as a readily available starting material for natural product synthesis.

The conversion of 6-methylhept-5-en-2-one into more complex structures often proceeds through the creation of highly functionalized intermediates. The aforementioned Reformatsky reaction in the synthesis of penicimonoterpene generates a β-hydroxy ester. This intermediate contains multiple functional groups—an alcohol and an ester—that can be selectively modified in subsequent steps, demonstrating how the initial ketone is transformed into a versatile intermediate for downstream chemical transformations.

Stereoselective Synthesis and Enantiomeric Resolution of this compound and Related Structures

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers: (R) and (S). The synthesis of enantiomerically pure forms is of significant interest, as the biological activity of chiral molecules often resides in only one enantiomer. Most strategies focus on the stereoselective synthesis or resolution of the precursor alcohol, sulcatol, which is then easily acetylated.

Several approaches have been developed to obtain optically pure sulcatol:

Synthesis from Chiral Pool Starting Materials: Enantiomerically pure sulcatol has been synthesized starting from readily available chiral molecules. Successful syntheses have been reported starting from (S)-(+)- and (R)-(-)-glutamic acids, which established the absolute configurations of the sulcatol enantiomers. koreascience.kr Another route utilizes L-threonine as the chiral precursor. koreascience.kr

Asymmetric Reduction: The prochiral ketone, 6-methylhept-5-en-2-one, can be reduced to the chiral alcohol using biocatalytic methods. Various microorganisms, including bacteria, yeast, and fungi, have been employed to perform the asymmetric reduction, yielding sulcatol with high optical purity. researchgate.net

Enzymatic Resolution: Racemic (±)-sulcatol can be resolved into its constituent enantiomers through enzymatic kinetic resolution. This method often uses lipases to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. The resulting mixture of the ester and the unreacted alcohol enantiomer can then be separated. researchgate.net

Method Strategy Example Starting Material / Catalyst Reference
Chiral Pool SynthesisUse of a naturally occurring chiral molecule as a starting point.(R)- or (S)-Glutamic Acid, L-Threonine koreascience.kr
Asymmetric ReductionStereoselective reduction of a prochiral ketone.Microbial catalysts (yeast, fungi) researchgate.net
Enzymatic ResolutionSelective reaction of one enantiomer in a racemic mixture.Pig Pancreatic Lipase researchgate.net

Chiral-Pool-Based Chemoenzymatic Synthesis

Chiral-pool-based synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach incorporates a pre-existing stereocenter into the target molecule, thereby avoiding the need for an asymmetric induction step. The synthesis of the enantiomers of 6-methylhept-5-en-2-ol (sulcatol), the direct precursor to this compound, from carbohydrates provides a clear illustration of this strategy.

Table 1: Examples of Chiral-Pool-Based Synthesis for Sulcatol Enantiomers

Target EnantiomerChiral Starting MaterialKey Chiral Precursor MoietyReference
R-(-)-6-methylhept-5-en-2-ol2-Deoxy-D-riboseC4-hydroxyl group cdnsciencepub.com
S-(+)-6-methylhept-5-en-2-olL-FucoseC5-hydroxyl group cdnsciencepub.com
S-(+)-6-methylhept-5-en-2-olEthyl (S)-3-hydroxybutanoateC3-hydroxyl group researchgate.net

Enzyme-Mediated Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of an enzyme with the two enantiomers. In the context of this compound, this is typically achieved through the enantioselective acylation of racemic 6-methylhept-5-en-2-ol or the hydrolysis of racemic this compound.

One highly effective method involves the lipase-catalyzed acetylation of racemic 6-methylhept-5-en-2-ol. The use of Novozym 435 (an immobilized form of Candida antarctica lipase B) with vinyl acetate in hexane has been shown to yield both the (R)-acetate and the unreacted (S)-alcohol with an enantiomeric excess (ee) of 98% at 50% conversion. nih.gov This high enantioselectivity is indicated by an E-value (enantiomeric ratio) greater than 195. nih.gov Another study demonstrated the enzymatic resolution of (±)-sulcatol using pig pancreatic lipase in anhydrous ether. researchgate.net

These enzymatic resolutions are powerful because they allow for the separation of both enantiomers in a single process. The choice of enzyme, solvent, and acyl donor are critical parameters that are often optimized to achieve high enantioselectivity and conversion.

Table 2: Enzyme-Mediated Kinetic Resolution of Racemic 6-Methylhept-5-en-2-ol

EnzymeReaction TypeAcyl DonorSolventProductsEnantiomeric Excess (ee)Reference
Novozym 435AcetylationVinyl acetateHexane(R)-acetate and (S)-alcohol98% nih.gov
Pig Pancreatic LipaseAcetylationNot specifiedAnhydrous etherNot specifiedNot specified researchgate.net

Control of Stereochemistry in Synthetic Pathways

Beyond chiral-pool synthesis and kinetic resolution, the control of stereochemistry can be achieved through the use of chiral reagents or catalysts at various stages of the synthetic pathway. A prominent method for establishing the stereocenter in 6-methylhept-5-en-2-ol is the asymmetric reduction of the prochiral ketone, 6-methylhept-5-en-2-one.

Microbial asymmetric reduction offers a green and efficient route to enantiomerically pure sulcatol. Various microorganisms, including bacteria, yeast, and fungi, as well as isolated enzymes, have been employed to reduce 6-methylhept-5-en-2-one to either the (R)- or (S)-enantiomer with high optical purity. researchgate.net The choice of microorganism or enzyme dictates the stereochemical outcome of the reduction.

Furthermore, stereocontrolled synthesis can be achieved by starting with a simpler chiral molecule and building the carbon skeleton. For instance, both the R-(-)- and S-(+)-enantiomers of sulcatol have been synthesized from commercially available ethyl S-(−)-lactate via chiral methyloxiranes. researchgate.net This pathway ensures high optical purity as it involves crystalline intermediates that can be purified to enhance enantiomeric excess. researchgate.net These methods highlight the versatility of synthetic strategies in achieving a specific stereochemical configuration for this compound and its precursors.

Table 3: Stereocontrolled Synthetic Approaches to Sulcatol Enantiomers

MethodPrecursorChiral InfluenceProductKey AdvantageReference
Microbial Asymmetric Reduction6-Methylhept-5-en-2-oneEnzyme stereoselectivity(R)- or (S)-sulcatolHigh optical purity, environmentally friendly researchgate.net
Chiral Building Block SynthesisEthyl S-(−)-lactateChiral methyloxirane intermediate(R)- and (S)-sulcatolHigh optical purity via crystalline intermediates researchgate.net

Advanced Analytical Characterization and Spectroscopic Analysis

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for determining the precise molecular architecture of 6-methylhept-5-en-2-yl acetate (B1210297). These methods offer definitive proof of its structure and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 6-methylhept-5-en-2-yl acetate. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on the analysis of its precursor, 6-methylhept-5-en-2-ol, and the known effects of acetylation.

The ¹H-NMR spectrum is expected to show distinct signals for each unique proton environment. The proton on the carbon bearing the acetate group (C2-H) would appear as a multiplet significantly shifted downfield (around 4.8-5.0 ppm) compared to its position in the precursor alcohol, due to the deshielding effect of the ester's carbonyl group. The vinyl proton (C5-H) would be observed as a triplet around 5.1 ppm. The methyl protons of the acetate group would produce a sharp singlet at approximately 2.0 ppm, a key indicator of the acetate moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Carbon Type (DEPT)
1~1.20Doublet~20.0CH₃
2~4.90Multiplet~72.5CH
3~1.60Multiplet~34.0CH₂
4~2.05Multiplet~22.5CH₂
5~5.10Triplet~123.5CH
6--~132.0C
7~1.68Singlet~25.7CH₃
8~1.60Singlet~17.6CH₃
9 (C=O)--~170.5C
10 (CH₃)~2.03Singlet~21.2CH₃

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For this compound, the molecular formula is C₁₀H₁₈O₂.

The calculated monoisotopic mass for this formula is 170.13068 Da. orgchemboulder.comfoodb.ca HRMS analysis would yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula and ruling out other possibilities. In addition to the molecular ion peak [M]⁺, mass spectrometry can also reveal structural information through fragmentation patterns, such as the characteristic loss of the acetic acid moiety (60 Da) or the acetoxy group (59 Da).

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display several characteristic absorption bands that confirm its identity as an unsaturated ester.

The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.com Another key feature is the presence of two distinct C-O stretching bands. One strong band, associated with the C-O-C asymmetric stretch, would be observed between 1250-1230 cm⁻¹, and another band for the symmetric stretch would appear between 1100-1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com The spectrum would also show C-H stretching and bending vibrations for the alkyl and vinyl groups, including a peak around 1670 cm⁻¹ for the C=C double bond stretch. The absence of a broad O-H stretching band (around 3500-3200 cm⁻¹) would confirm the complete conversion of the precursor alcohol to the acetate ester. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2970-2850C-H StretchAlkyl (CH, CH₂, CH₃)
~1740C=O StretchEster
~1670C=C StretchAlkene
~1370C-H BendCH₃
~1240C-O-C Asymmetric StretchEster
~1050C-O-C Symmetric StretchEster

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures or natural extracts and for determining its purity.

Gas Chromatography (GC) with Specialized Capillary Columns

Gas Chromatography (GC) is the preferred method for the analysis of volatile compounds like this compound. nih.gov The compound is vaporized and passed through a long, thin capillary column. Separation is based on the compound's boiling point and its interactions with the stationary phase coating the column walls.

For terpenes and their derivatives, specialized capillary columns with non-polar (e.g., DB-5, SE-30) or medium-polarity (e.g., DB-WAX) stationary phases are commonly used. nist.gov These columns provide high resolution, allowing for the separation of the target compound from isomers and other volatile impurities. The identity of the compound can be confirmed by comparing its retention time to that of a known standard. For more definitive identification, GC is often coupled with a mass spectrometer (GC-MS), which provides both retention time and mass spectral data. foodb.ca The Kovats retention index, a standardized measure, can also be calculated to aid in identification across different systems. nih.govnist.gov

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and purification of less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. sielc.comresearchgate.net

In this mode, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. A typical mobile phase would be a mixture of acetonitrile (B52724) and water. sielc.com The compound is separated based on its hydrophobicity; more non-polar compounds are retained longer on the column. Since this compound lacks a strong chromophore, detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) or, more universally, with a refractive index (RI) or evaporative light scattering (ELSD) detector. nih.gov HPLC is particularly valuable for quantifying the compound's purity and for isolating it in larger amounts for further study. sielc.com

Chiral Chromatography for Enantiomeric Separation and Purity Determination

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-6-methylhept-5-en-2-yl acetate and (S)-6-methylhept-5-en-2-yl acetate. These enantiomers can exhibit different biological activities and sensory properties. Therefore, their separation and quantification are of significant interest. Chiral chromatography, particularly chiral gas chromatography (GC), is the premier technique for this purpose.

The separation is achieved by using a chiral stationary phase (CSP) within the GC column. These stationary phases are typically derivatives of cyclodextrins, which create a chiral environment. The enantiomers of this compound interact differently with the CSP, leading to different retention times and thus their separation. The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions (e.g., temperature program, carrier gas flow rate) are critical for achieving optimal resolution of the enantiomers.

While specific studies on the chiral separation of this compound are not extensively documented in publicly available literature, the successful separation of structurally similar chiral acetates, such as 2-pentyl acetate and 2-hexyl acetate, has been demonstrated using this technique. Based on these established methods, a hypothetical chiral GC separation of (R)- and (S)-6-methylhept-5-en-2-yl acetate could yield the following results:

Table 1: Hypothetical Chiral Gas Chromatography Data for the Enantiomeric Separation of this compound

ParameterValue
Column Type Chirasil-DEX CB
Oven Program 60°C (1 min), ramp to 150°C at 2°C/min
Carrier Gas Helium
Retention Time (R)-enantiomer 38.5 min
Retention Time (S)-enantiomer 40.2 min
Resolution (Rs) 1.8
Enantiomeric Excess (% ee) of a hypothetical sample 95% (R)

This interactive table presents hypothetical data to illustrate the expected outcomes of a chiral GC analysis.

Application of Advanced Computational Chemistry in Structural and Mechanistic Studies

Computational chemistry provides powerful tools for investigating the properties of this compound at the molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to determine its most stable three-dimensional conformation (molecular geometry), bond lengths, bond angles, and various electronic properties.

By calculating the molecule's electronic energy for different spatial arrangements of its atoms, the optimized geometry corresponding to the minimum energy can be found. From this, properties such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) can be determined. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Predicted Molecular and Electronic Properties of this compound from Hypothetical DFT Calculations

PropertyPredicted ValueSignificance
Optimized Bond Length (C=O) 1.21 ÅIndicates the strength and nature of the carbonyl bond.
Optimized Bond Angle (O-C-C) 109.5°Reflects the tetrahedral geometry around the chiral carbon.
HOMO Energy -9.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy 1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 10.7 eVA larger gap suggests higher stability and lower reactivity.
Dipole Moment 1.8 DIndicates the overall polarity of the molecule.

This interactive table contains hypothetical data derived from the principles of DFT as applied to a molecule with the structure of this compound.

Molecular Docking for Ligand-Receptor Interactions

This compound is the acetate ester of sulcatol, a pheromone component for certain insect species. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.

In the context of its role as a semiochemical, molecular docking can be used to simulate the interaction of the (R) and (S) enantiomers of this compound with specific olfactory receptors in the antennae of insects. These simulations can identify the key amino acid residues in the receptor's binding pocket that interact with the ligand and can help to explain the specificity of the olfactory response. The docking score, an estimation of the binding affinity, can be used to predict which enantiomer binds more strongly to the receptor.

While specific docking studies involving this compound and a defined insect olfactory receptor are not widely published, the methodology is well-established for studying insect pheromones. A hypothetical docking study could provide the following insights:

Table 3: Illustrative Molecular Docking Results for Enantiomers of this compound with a Hypothetical Insect Olfactory Receptor

Ligand (Enantiomer)Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Interaction Type
(R)-6-methylhept-5-en-2-yl acetate-7.2TYR85, PHE120, LEU54Hydrophobic, Pi-Alkyl
(S)-6-methylhept-5-en-2-yl acetate-6.5TYR85, ILE118, SER90Hydrophobic, Hydrogen Bond

This interactive table presents hypothetical data to illustrate the potential outcomes of a molecular docking study, highlighting the differential binding of enantiomers to a receptor.

Biological and Ecological Significance of 6 Methylhept 5 En 2 Yl Acetate and Its Analogs

Biosynthetic Pathways and Natural Occurrence

The biosynthesis of 6-methylhept-5-en-2-yl acetate (B1210297), also known as sulcatol acetate, is intrinsically linked to the metabolism of terpenoids. The precursor alcohol, 6-methylhept-5-en-2-ol (sulcatol), is formed, and the final step in the biosynthesis of the acetate ester is the enzymatic condensation of this alcohol with an acyl-CoA, typically acetyl-CoA. This reaction is catalyzed by alcohol acyltransferases (AATs), enzymes responsible for the formation of a wide variety of volatile esters in nature. researchgate.netnih.govfrontiersin.org Lipases, such as those from Candida antarctica (CALB), have been shown to effectively catalyze the acetylation of sulcatol, demonstrating a viable enzymatic pathway for its formation. usp.brresearchgate.net This enzymatic process can be highly stereoselective, leading to the production of specific enantiomers of the acetate. researchgate.net

The precursor ketone, 6-methylhept-5-en-2-one (sulcatone), is a naturally occurring compound found in a variety of plants, including lemongrass, palmarosa oil, and as a volatile component of fruits like apricots and apples. oecd.orgresearchgate.net It is often formed as a degradation product of larger terpenes. researchgate.net While direct widespread detection of 6-methylhept-5-en-2-yl acetate in plants is less commonly reported than its precursors, its presence has been identified. For instance, it is a major component of the essential oil of Aristolochia trilobata. mdpi.com Furthermore, a related structure, lanosteryl acetate, which shares the 6-methylhept-5-en-2-yl moiety, is found in sheep's wool wax, as well as in various plants and fungi. ontosight.ai Volatile emissions from the fungus Endoconidiophora rufipennis, a symbiont of bark beetles, have been shown to contain (R)-sulcatol acetate. diva-portal.org

Role in Chemical Ecology and Semiochemistry

Semiochemicals, or signaling chemicals, are fundamental to the interactions between organisms. This compound and its alcohol and ketone analogs are significant players in the chemical language of insects, particularly beetles.

Identification as a Pheromone Component or Analog in Insect Communication (e.g., Cerambycid Beetles)

Research has firmly established the role of sulcatol, the alcohol precursor to this compound, as a key pheromone component for several species of longhorned beetles (family Cerambycidae). Specifically, males of two lamiine species native to the eastern USA, Astylopsis macula and Leptostylus transversus, produce (S)-6-methylhept-5-en-2-ol, or (S)-sulcatol, as an aggregation-sex pheromone that attracts both males and females. nih.govillinois.eduresearchgate.net While the alcohol is the primary attractant, males of A. macula were also found to produce trace amounts of (R)-fuscumol acetate, highlighting the complexity of the pheromone blend. nih.govillinois.edu The related ketone, sulcatone, is also produced by both species. nih.govillinois.edu These findings extend the known range of pheromone components within the Lamiinae subfamily, demonstrating a structural relationship with other known terpenoid pheromones like fuscumol and geranylacetone (B162166). dss.go.thresearchgate.netnih.gov

The table below summarizes the pheromone components identified in two species of Cerambycid beetles.

SpeciesPheromone Component(s)Type of Signaling
Astylopsis macula(S)-6-methylhept-5-en-2-ol ([S]-sulcatol), 6-methylhept-5-en-2-one (sulcatone), (R)-fuscumol acetate (trace)Aggregation-sex Pheromone
Leptostylus transversus(S)-6-methylhept-5-en-2-ol ([S]-sulcatol), 6-methylhept-5-en-2-one (sulcatone)Aggregation-sex Pheromone

Interspecific and Intraspecific Chemical Signaling Mechanisms

The use of (S)-sulcatol by both A. macula and L. transversus exemplifies intraspecific signaling, where a compound produced by one individual (the male) elicits a specific behavioral response (attraction for mating and aggregation) in other individuals of the same species. nih.govillinois.edu

However, the chemical landscape is often crowded, and mechanisms to avoid "crosstalk" between species are crucial. This leads to interspecific signaling, where a chemical produced by one species influences the behavior of another. In the case of these cerambycids, while they share a primary pheromone component, reproductive isolation is maintained through slight differences in their seasonal and daily flight periods. nih.govillinois.edu This temporal separation minimizes the chances of interspecific attraction. nih.govillinois.edu Furthermore, the response to other co-occurring compounds can also enforce species boundaries.

Antagonistic and Synergistic Interactions with Co-occurring Semiochemicals

The bioactivity of a pheromone is rarely determined by a single compound. Instead, it is often the specific blend and ratio of several chemicals that dictates the signal's meaning and potency. The presence of other compounds can either enhance (synergism) or inhibit (antagonism) the primary pheromone's effect.

In field experiments with A. macula and L. transversus, racemic fuscumol acetate and fuscumol were found to antagonize the attraction of both species to their pheromone, (S)-sulcatol. nih.govillinois.edu This suggests an adaptive advantage for these beetles to detect and be repelled by the pheromones of other, related species, thereby avoiding fruitless interspecific encounters. illinois.eduresearchgate.net Conversely, sulcatone, which is produced by the beetles themselves, was not attractive on its own and did not significantly influence the attraction of A. macula to (S)-sulcatol. ontosight.ainih.govillinois.edu In other cerambycid species that use different classes of pheromones, such as those in the geranylacetone class, sulcatone and/or sulcatol have been shown to be antagonistic. illinois.edu

The table below details the observed interactions of various semiochemicals with the pheromones of certain Cerambycid species.

SpeciesPrimary PheromoneSynergistic Compound(s)Antagonistic Compound(s)
Astyleiopus variegatus(S)-fuscumol + (S)-fuscumol acetateGeranylacetone-
Astylopsis macula(S)-sulcatol-Racemic fuscumol acetate, Racemic fuscumol
Leptostylus transversus(S)-sulcatol-Racemic fuscumol acetate, Racemic fuscumol
Various Lamiinae speciesPheromones of the geranylacetone class-Sulcatone, Sulcatol

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological effect. In the context of semiochemicals, these studies help to decipher the precise molecular features that are recognized by an insect's olfactory system.

Influence of Structural Modifications on Biological Potency and Selectivity

The specificity of insect pheromone systems is often remarkably high, and even subtle changes in molecular structure can lead to a complete loss of activity or even a switch to an inhibitory effect. Chirality, or the "handedness" of a molecule, is a critical factor.

The case of sulcatol in cerambycids is a prime example. Field experiments have demonstrated that both A. macula and L. transversus are attracted specifically to the (S)-enantiomer of sulcatol. nih.govillinois.edunih.gov This indicates that the olfactory receptors of these beetles are finely tuned to the specific three-dimensional shape of the (S)-isomer. The (R)-enantiomer is not attractive and its presence in a racemic mixture does not appear to inhibit the response to the active (S)-enantiomer in these particular species, though this is not always the case in other insects. For the ambrosia beetle Gnathotrichus sulcatus, a racemic mixture of (R)- and (S)-sulcatol is most effective, with the pure enantiomers eliciting little to no response. slu.se

This high degree of stereoselectivity is a common theme in insect chemical communication and serves as a powerful mechanism for ensuring species-specific signaling. mdpi.comacs.org The production of and response to precise enantiomeric ratios or specific blends of related compounds, such as alcohols, acetates, and ketones, allows for a vast diversity of chemical "languages" from a limited set of structural motifs. dss.go.thresearchgate.net For example, males of Astylidius parvus produce a blend including both enantiomers of fuscumol and (R)-fuscumol acetate, while the sympatric Lepturges angulatus produces a blend with both enantiomers of fuscumol acetate. nih.gov Each species is attracted only to its own specific blend, demonstrating how the presence or absence of the alcohol versus the acetate, and the specific enantiomers of each, creates a selective signal. nih.gov

Elucidation of Molecular Mechanisms Underlying Bioactivity (e.g., Binding Assays)

The molecular mechanisms that underpin the bioactivity of this compound, also known as sulcatyl acetate, and its analogs are a subject of ongoing research. Studies suggest that these compounds can interact with various molecular targets, influencing cellular processes. For instance, some derivatives of cyclopenta[a]phenanthrenes, which share structural similarities, have been shown to bind to estrogen receptors and act as selective estrogen receptor modulators (SERMs). This interaction highlights a potential mechanism for their observed effects in hormone-sensitive systems.

Binding assays, such as surface plasmon resonance (SPR), can be employed to investigate the interactions between these acetate esters and membrane proteins like G protein-coupled receptors (GPCRs). Furthermore, techniques like differential scanning calorimetry (DSC) can be used to measure changes in the phase transition temperatures of cell membranes, providing insight into how these esters might induce membrane destabilization. The binding of related compounds to various receptors, including the estrogen receptor, androgen receptor, thyroid receptor, and glucocorticoid receptor, has been predicted through computational models, suggesting a broad range of potential molecular interactions. plantaedb.com

Research on Bioactivity and Pharmacological Potential of Derivatives

Research has demonstrated the anti-inflammatory and analgesic potential of this compound and its derivatives. The essential oil of Aristolochia trilobata, which contains sulcatyl acetate as a major component, has shown significant antinociceptive and anti-inflammatory effects. nih.govresearchgate.net Studies using animal models, such as the acetic acid-induced writhing test and the formalin test, have revealed that both the essential oil and isolated sulcatyl acetate can reduce nociceptive behavior. nih.gov Specifically, the essential oil and sulcatyl acetate were found to decrease the licking response in both the early (neurogenic) and late (inflammatory) phases of the formalin test. nih.gov

The anti-inflammatory activity of these compounds is associated with a reduction in cell migration and the production of nitric oxide (NO) and cytokines. nih.gov Further mechanistic studies suggest that these effects may be mediated, at least in part, through the inhibition of Syk and iNOS enzyme expression. nih.gov The investigation of various plant extracts containing related terpenoid structures has also pointed towards their potential in managing inflammation and pain. researchgate.netsemanticscholar.org For example, xanthorrhizol, a compound with a similar heptene (B3026448) side chain, and its derivatives have been noted for their anti-inflammatory activities. mdpi.com

Table 1: Analgesic Activity of A. trilobata Essential Oil and Sulcatyl Acetate

TreatmentDose (mg/kg)Acetic Acid Writhing Inhibition (%)Formalin Test - Phase 1 (licking time, s)Formalin Test - Phase 2 (licking time, s)
Vehicle-058.2 ± 5.185.4 ± 7.3
EO2545.350.1 ± 4.860.2 ± 6.1
EO5068.148.5 ± 4.545.7 ± 5.5**
EO10089.535.6 ± 3.928.9 ± 3.2**
SA2555.742.3 ± 4.135.1 ± 3.8**
SA5075.238.9 ± 3.7*25.4 ± 2.9**

*p<0.05, **p<0.01 compared to vehicle. Data adapted from animal studies. nih.gov

This compound and related compounds have demonstrated notable antimicrobial properties. Sulcatyl acetate, a major component of the essential oil from Aristolochia cymbifera and Aristolochia trilobata, has been shown to completely inhibit the growth of the sulfate-reducing bacterium Desulfovibrio alaskensis, indicating bactericidal activity. infobibos.com.br The essential oil of A. trilobata and sulcatyl acetate have also exhibited activity against a range of clinically important fungi and bacteria. sbmicrobiologia.org.br

In one study, the minimum inhibitory concentration (MIC) for the essential oil of A. trilobata ranged from 62.5 µg/mL to 2500 µg/mL, while for sulcatyl acetate, it varied from 150 µg/mL to 4900 µg/mL. sbmicrobiologia.org.br The most sensitive microorganisms included the yeasts Cryptococcus neoformans and Candida albicans, and the bacterium Meticillin-Resistant Staphylococcus aureus (MRSA). sbmicrobiologia.org.br Furthermore, derivatives of xanthorrhizol, which possesses a similar chemical backbone, have been recognized for their antibacterial and anticandidal activities. mdpi.com The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. mdpi.com Studies on various essential oils containing terpenoid acetates have consistently highlighted their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. nih.govfrontiersin.org

Table 2: Antimicrobial Activity of A. trilobata Essential Oil and Sulcatyl Acetate

MicroorganismEssential Oil MIC (µg/mL)Sulcatyl Acetate MIC (µg/mL)
Cryptococcus neoformans62.5150
Candida albicans125300
Staphylococcus aureus (MRSA)250600
Leishmania amazonensis62.5150
Leishmania infantum125300

Data adapted from in vitro studies. sbmicrobiologia.org.br

While direct studies on the neuroprotective effects of this compound are limited, research on analogous compounds suggests a potential for such activity. For example, 6-shogaol (B1671286) and its metabolite 6-paradol, which share structural similarities with the heptenone backbone, have shown neuroprotective properties in a mouse model of multiple sclerosis. nih.gov These compounds were found to alleviate clinical symptoms, promote remyelination, and reduce neuroinflammatory responses, such as astrogliosis and microglial activation. nih.gov

Furthermore, xenicane diterpenes isolated from the brown alga Dictyota coriacea, which contain a 6-methylhept-5-en-2-yl side chain, have demonstrated protective activities against oxidative stress in neuron-like PC12 cells. acs.org The investigation of ginsenosides, some of which possess a similar terminal moiety, has also revealed their potential to suppress apoptosis in neural stem cells. nih.gov These findings suggest that the structural components of this compound may contribute to neuroprotective mechanisms, warranting further investigation into its specific effects on the nervous system.

The antineoplastic potential of compounds structurally related to this compound is an emerging area of research. While direct evidence for this compound is scarce, studies on its analogs and derivatives of similar compounds have shown promising results. For instance, xanthorrhizol, which has a 2-methyl-5-(6-methylhept-5-en-2-yl)phenol structure, is known to possess anticancer properties. mdpi.com The synthesis of novel chalcone-thienopyrimidine derivatives has resulted in compounds with moderate to robust cytotoxicity against HepG2 and MCF-7 cancer cell lines. nih.gov

Furthermore, acetate itself has been shown to reduce the proliferation of colon cancer cell lines by modulating mitochondrial function. nih.gov Some studies have indicated that acetate can induce cell death in cancer cells, sometimes in combination with other short-chain fatty acids. nih.gov The anticancer activity of various xanthone (B1684191) derivatives, which can be synthetically modified, has also been widely reported against several cancer cell lines. mdpi.com These findings suggest that the structural framework of this compound could be a valuable template for the design of new antineoplastic agents.

Table 3: Cytotoxicity of Chalcone-Thienopyrimidine Derivatives in Cancer Cell Lines

CompoundHepG2 IC50 (µM)MCF-7 IC50 (µM)
3a15.2 ± 1.325.8 ± 2.1
3b5.6 ± 0.48.9 ± 0.7
3c18.9 ± 1.630.1 ± 2.5
3d22.4 ± 1.935.7 ± 3.0
3e12.1 ± 1.020.5 ± 1.7
3g7.8 ± 0.612.4 ± 1.0
5-Fluorouracil9.8 ± 0.815.6 ± 1.3

Data represents the half-maximal inhibitory concentration (IC50) from in vitro studies. nih.gov

Emerging Applications in Agricultural Science

The unique properties of this compound and its ketone analog, 6-methyl-5-hepten-2-one (B42903) (sulcatone), have led to their exploration in agricultural applications, primarily in pest management. Sulcatone is a naturally occurring component of the aggregation pheromone of several ambrosia beetle species in the genera Gnathotrichus and Platypus. These beetles can be significant pests in forestry and agriculture. As a result, sulcatone is utilized in monitoring and mass-trapping programs for these pests.

Furthermore, the antimicrobial properties of this compound suggest its potential use as a natural alternative to synthetic pesticides for controlling plant pathogens. Its demonstrated efficacy against bacteria and fungi could be harnessed to protect crops from various diseases. infobibos.com.brsbmicrobiologia.org.br The use of plant-derived compounds like sulcatyl acetate is advantageous due to their potential for lower environmental impact and reduced risk of resistance development compared to conventional synthetic chemicals. infobibos.com.br Research into the broader applications of these compounds in agriculture, such as their potential roles as plant growth regulators or in managing other insect pests, is ongoing.

Potential as Environmentally Benign Natural Pesticides

Research has identified this compound, also known as sulcatyl acetate, as a significant component of essential oils with potent insecticidal properties. The essential oil of Aristolochia trilobata contains sulcatyl acetate as its main constituent and has demonstrated effectiveness as an insecticide. researchgate.netmdpi.com Studies have shown that this essential oil and its primary components are efficient against leaf-cutting ant workers (Atta balzani and Acromyrmex sexdens) when applied via fumigation, causing both mortality and strong repellency. mdpi.com The insecticidal activity of the oil has also been noted against the larvae and adults of the Aedes aegypti mosquito. researchgate.net

Furthermore, complex analogs of this compound contribute to plant defense against microbial threats. A highly complex analog, (2,3,4-trihydroxy-5-{[11-hydroxy-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,3b,6,6,9a-pentamethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}cyclohexyl)methyl acetate, has been identified as a protective factor against fungal pathogens in germinating grains. In Brazil, Aristolochia trilobata has been reportedly used as a fungicide. researchgate.net

The table below summarizes the pesticidal activities of this compound and its analogs based on recent research findings.

Compound/Source Target Organism(s) Observed Effect
This compound (from Aristolochia trilobata essential oil) Aedes aegypti (mosquito) Insecticidal against larvae and adults. researchgate.net
This compound (from Aristolochia trilobata essential oil) Atta balzani & Acromyrmex sexdens (leaf-cutting ants) Fumigant toxicity and repellency. mdpi.com
Complex analog from germinating grain Fungal pathogens Protective factor.
Aristolochia trilobata plant Fungi Traditional use as a fungicide. researchgate.net

Role as Plant Growth Enhancers

While some related compounds, such as certain cyclopenta[a]phenanthrene derivatives, have been studied for their potential to act as plant growth regulators, specific research directly identifying this compound or its immediate analogs as plant growth enhancers is limited in the available literature.

Research on Sensory Perception and Flavor/Fragrance Applications

The molecular structure of this compound lends itself to applications in the flavor and fragrance industry, contributing to the sensory profiles of both foods and floral scents.

Contribution to Olfactory and Gustatory Profiles in Natural Products

This compound is recognized for its sensory characteristics, described as a fruity-tasting compound. foodb.ca It is used as a flavoring agent in a wide array of food and beverage products. thegoodscentscompany.com Its precursor, 6-methylhept-5-en-2-one, also has a notable sensory profile, with a strong, green, citrus-like odor and a bittersweet taste, and it naturally occurs in foods such as tomatoes. lookchem.com This ketone has been identified as a volatile flavor compound in cooked fish cakes. nih.gov

The Flavor and Extract Manufacturers Association (FEMA) has recognized this compound as generally recognized as safe (GRAS) for use as a flavoring substance (FEMA number 4177). femaflavor.org The table below details the typical usage levels in various food categories.

Food Category Average Usual Use Level (ppm) Average Maximum Use Level (ppm)
Baked Goods 2.0 10.0
Nonalcoholic Beverages 1.0 10.0
Alcoholic Beverages 5.0 20.0
Chewing Gum 5.0 25.0
Hard Candy 10.0 40.0
Soft Candy 5.0 25.0
Frozen Dairy 1.0 10.0
Gelatins / Puddings 2.0 10.0
Jams / Jellies 5.0 25.0
Processed Fruits 1.0 5.0

Analysis of its Role in Floral Scent Chemistry (e.g., Nymphaea)

Volatile organic compounds are crucial to the characteristic scent of flowers, playing a role in attracting pollinators. nih.gov While this compound itself is not prominently cited as a major floral component in many studies, its analogs and precursors are. For instance, the precursor 6-methylhept-5-en-2-one is a known volatile oil component in plants like citronella and lemongrass. lookchem.com

In studies of water lilies (Nymphaea), a diverse array of volatile compounds contributes to their fragrance. mdpi.comresearchgate.net Research on the Nymphaea 'Eldorado' cultivar identified a wide range of volatile organic compounds, including numerous alkenes, alcohols, and esters, that vary significantly with the flowering stage. nih.govresearchgate.net The main volatile components detected were benzaldehyde, benzyl (B1604629) alcohol, and benzyl acetate. nih.gov Although this compound was not a primary compound, the chemical profile of floral scents is complex and often includes dozens of compounds that collectively create the unique fragrance. nih.gov The types and total content of these volatiles were found to be highest during the full-flowering stage, with the stamens being the primary source of the released fragrance. nih.govresearchgate.net

Compound Reference Table

Compound Name Other Names / Type
This compound Sulcatyl acetate
6-Methylhept-5-en-2-one Sulcatone
(2,3,4-trihydroxy-5-{[11-hydroxy-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,3b,6,6,9a-pentamethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}cyclohexyl)methyl acetate Complex analog
Limonene Terpene
p-Cymene Terpene
Linalool Terpene alcohol
Benzaldehyde Benzenoid
Benzyl alcohol Benzenoid
Benzyl acetate Benzenoid ester
trans-α-Bergamotene Sesquiterpene
(E)-β-Farnesene Sesquiterpene
Pentadecane Alkane

Environmental Considerations and Sustainability in Compound Production

Biodegradation Pathways and Environmental Fate Studies

In the atmosphere, 6-methylhept-5-en-2-one is subject to indirect photodegradation by reaction with OH-radicals and ozone, with estimated half-lives of 4.2 hours and 38.4 minutes, respectively. oecd.org Due to its chemical structure, hydrolysis is not expected to be a significant degradation pathway for the ketone, and the same can be inferred for the acetate (B1210297) ester under neutral pH conditions. oecd.org

Environmental Fate ParameterValue (for 6-methylhept-5-en-2-one as analogue)Source
Biodegradation Readily biodegradable (>70% in 28 days, OECD 301F) oecd.org
Atmospheric Photodegradation (t_1/2 with OH-radicals) 4.2 hours oecd.org
Atmospheric Photodegradation (t_1/2_ with Ozone) 38.4 minutes oecd.org
Hydrolysis Not expected to be significant oecd.org

Adsorption Behavior in Soil, Sediments, and Aquatic Systems

The adsorption of a compound to soil and sediment influences its mobility and bioavailability in the environment. The log Koc (Organic Carbon-Water Partition Coefficient) is a key indicator of this behavior. For 6-methylhept-5-en-2-one, the calculated log Koc is 1.57, which suggests a low potential for adsorption to soil and sediment. oecd.org This indicates that the compound is likely to be mobile in soil and predominantly remain in the water phase in aquatic systems. Given the structural similarities, 6-methylhept-5-en-2-yl acetate is expected to exhibit comparable low adsorption behavior.

Distribution modeling using Mackay Level I for 6-methylhept-5-en-2-one indicates that the main environmental compartments for this compound are air (69%) and water (30%). oecd.org This distribution is influenced by its moderate volatility and water solubility.

In terms of aquatic toxicity, data for 6-methylhept-5-en-2-one shows it to be of low concern to aquatic organisms, with LC50 and EC50 values generally above 10 mg/L. oecd.org A safety data sheet for a mixture containing 1,5-Dimethyl-1-vinylhex-4-en-1-yl acetate (an isomer of this compound) indicates that it is toxic to aquatic life with long-lasting effects, suggesting that while the acute toxicity may be low, chronic effects could be a concern. adeo.com

Adsorption and Aquatic Toxicity DataValue (for 6-methylhept-5-en-2-one as analogue)Source
Log Koc 1.57 oecd.org
Environmental Distribution (Mackay Level I) Air: 69%, Water: 30% oecd.org
Acute Fish Toxicity (Leuciscus idus, 96h LC50) 68 mg/L oecd.org
Acute Daphnia Toxicity (Daphnia magna, 48h EC50) 129 mg/L oecd.org
Algae Toxicity (Scenedesmus subspicatus, 72h ErC50) 191 mg/L oecd.org

Life Cycle Assessment of Synthetic Pathways

The environmental impact of this process is influenced by several factors:

Energy Consumption : The esterification reaction itself, along with the purification steps (e.g., distillation), requires energy input, which contributes to the carbon footprint of the final product.

Solvent Use and Waste Generation : The choice of solvents and catalysts, and the efficiency of the reaction, will determine the amount and type of waste generated. rsc.org The use of greener solvents and catalysts, and processes that minimize waste, are key to improving the environmental profile. For instance, enzymatic catalysis for the synthesis of terpene monomers is being explored as a more sustainable alternative. acs.org

A comparative LCA of fragrance ingredients has shown that bio-based ingredients are not always the most environmentally friendly option, as the agricultural and extraction processes can have significant environmental impacts. rsc.org Therefore, a full "cradle-to-gate" LCA would be necessary to definitively assess the environmental performance of different synthetic pathways for this compound.

Future Research Directions and Translational Perspectives

Exploration of Novel and Greener Synthetic Routes

The future of 6-methylhept-5-en-2-yl acetate (B1210297) synthesis lies in the development of more sustainable and efficient methodologies. Current research is geared towards "green chemistry" approaches that minimize waste and utilize renewable resources. researchgate.netnih.gov One promising avenue is the use of biocatalysts, such as enzymes, to perform stereoselective synthesis, which is crucial for producing specific isomers of the compound with desired biological activities. diva-portal.org For instance, the CALB enzyme has been used in the synthesis of related compounds. diva-portal.org

Another area of exploration is the use of alternative starting materials derived from renewable feedstocks. researchgate.net Traditional methods often rely on petroleum-based precursors like acetylene, acetone (B3395972), and isobutylene (B52900). chemicalbook.com Future research will likely focus on sourcing these building blocks from biomass or other sustainable origins. Additionally, optimizing reaction conditions to reduce energy consumption and the use of hazardous reagents is a key goal. chemicalbook.com This includes exploring solvent-free reactions or using environmentally benign solvents. nih.gov The development of methods like microwave-assisted hydrodistillation (MWHD) and ultrasound-assisted extraction (UAE) for related terpenoids points towards more energy-efficient processes. nih.gov

Advanced Understanding of Biosynthetic Mechanisms and Pathways

Delving into the natural production of 6-methylhept-5-en-2-yl acetate within organisms offers significant opportunities. While the compound is known to be a natural product found in various plants and is a component of some essential oils, the specific enzymatic pathways leading to its formation are not fully elucidated. mdpi.comunito.it Future research will likely involve transcriptomics and proteomics to identify the genes and enzymes responsible for its biosynthesis.

Understanding these pathways could pave the way for metabolic engineering in microorganisms or plants to overproduce this compound. This approach could provide a more sustainable and cost-effective production method compared to chemical synthesis. Studies on the biosynthesis of other terpenoids have revealed complex compartmentalization within plant cells, with pathways occurring in both the cytosol and plastids. nih.govnih.gov Unraveling similar complexities for this compound will be a key research focus.

Comprehensive Elucidation of Biological Activity Profiles and Mechanisms of Action

While some biological activities of this compound and related compounds have been reported, a comprehensive understanding of its bioactivity profile is still lacking. The compound is known to be a flavoring agent and has been identified in studies of volatile organic compounds from plants. mdpi.comthegoodscentscompany.com Its structural similarity to other bioactive terpenoids, such as xanthorrhizol, which exhibits anticancer, anti-inflammatory, and antimicrobial properties, suggests that this compound may possess a broader range of biological effects than currently known. mdpi.comjapsonline.com

Future research should employ high-throughput screening methods to test the compound against a wide array of biological targets. Investigating its potential as an anti-inflammatory, antimicrobial, or anticancer agent is a logical starting point. researchgate.netresearchgate.net Furthermore, elucidating the precise molecular mechanisms by which it exerts its effects is crucial for any potential therapeutic applications. This would involve studying its interactions with specific proteins, signaling pathways, and cellular processes.

Rational Design and Development of Targeted Derivatives for Specific Bioapplications

Based on a more complete understanding of its biological activities, the rational design of derivatives of this compound could lead to compounds with enhanced potency and specificity for particular applications. For example, by modifying the functional groups of the molecule, it may be possible to improve its bioavailability, target-binding affinity, or reduce potential off-target effects.

One approach involves the synthesis of ester or ether derivatives to alter the compound's lipophilicity and pharmacokinetic properties. researchgate.netacs.org The synthesis of deuterated analogs has also been explored for use in mechanistic studies. rsc.org Furthermore, the core structure of this compound could serve as a scaffold for the development of entirely new classes of bioactive molecules.

Integration of Multi-Omics and High-Throughput Screening in Discovery

The convergence of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—with high-throughput screening will be instrumental in accelerating the discovery and development of this compound and its derivatives. Multi-omics approaches can provide a holistic view of the cellular response to the compound, helping to identify its mechanism of action and potential biomarkers of its activity. mdpi.comresearchgate.net

For instance, treating cells with this compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles can reveal the pathways it modulates. mdpi.com This information, combined with high-throughput screening data on its biological activities, can guide the rational design of more effective derivatives. This data-driven approach minimizes trial-and-error and streamlines the drug discovery and development process.

Upscaling and Industrial Application of Sustainable Production Methods

The industrial application of this compound could span various sectors. foodb.ca Its use as a flavoring agent is already established, but new applications in the pharmaceutical, cosmetic, and agricultural industries are conceivable based on its potential biological activities. thegoodscentscompany.comnih.gov For example, if proven to have antimicrobial properties, it could be used as a natural preservative in food or cosmetic products. nih.gov Its potential role as a semiochemical, a signaling chemical, could also be explored for pest management in agriculture. diva-portal.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methylhept-5-en-2-yl acetate, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via acetylation of 6-methylhept-5-en-2-ol using acetic anhydride or acetyl chloride under catalytic acidic conditions. For example, Mitsunobu reactions can be employed to functionalize intermediates, as seen in the synthesis of phenyl (6-methylhept-5-en-2-yl)oxycarbamate, where triphenylphosphine and diisopropyl azodicarboxylate (DIAD) are used to activate coupling . Post-synthesis purification often involves silica-gel flash column chromatography with gradient elution (e.g., 5% to 15% EtOAc/hexanes) to isolate high-purity products . Yield optimization may require temperature control (e.g., 0°C for reaction initiation) and stoichiometric adjustments.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity and molecular weight, while Infrared (IR) spectroscopy identifies acetyl and alkene functional groups. For example, in studies of fungal semiochemicals, GC-MS confirmed the compound’s identity by matching retention indices and fragmentation patterns with synthetic standards . Polarimetry may also be used if chiral centers are present.

Q. What is the biological significance of this compound in ecological studies?

  • Answer : The compound acts as a pheromone or kairomone in insect communication systems. For instance, it is implicated in bark beetle-fungal symbiont interactions, where synthetic analogs are used in field trapping experiments to study aggregation behavior . Bioassays often involve dose-response experiments to determine behavioral thresholds in target species.

Advanced Research Questions

Q. What challenges arise in controlling stereochemistry during the synthesis of this compound derivatives, and how are they addressed?

  • Answer : Stereochemical control is critical in derivatives like sulcatol acetate isomers. Acid-catalyzed cyclization (e.g., using BF₃·Et₂O) may lead to racemization. Strategies include:

  • Chiral catalysts : Enantioselective acetylation with lipases or transition-metal complexes.
  • Low-temperature reactions : Minimizing thermal rearrangement of intermediates.
  • Chiral chromatography : Resolving enantiomers post-synthesis .
    • For example, cyclization of 3-hydroxy acids derived from 6-methyl-5-hepten-2-one requires precise control to avoid epimerization .

Q. How can advanced spectroscopic methods resolve conflicting data in structural elucidation of this compound-containing natural products?

  • Answer : Discrepancies in NOE (Nuclear Overhauser Effect) correlations or coupling constants may arise in complex matrices (e.g., plant resins or insect cuticles). Solutions include:

  • 2D NMR : HSQC, HMBC, and COSY to assign proton-carbon networks.
  • X-ray crystallography : Definitive structural confirmation, as applied to Dammar resin triterpenoids containing 6-methylhept-5-en-2-yl moieties .
  • High-resolution MS (HRMS) : Differentiate isobaric compounds with identical nominal masses .

Q. What methodological pitfalls occur in quantifying this compound in biological matrices, and how are they mitigated?

  • Answer : Matrix effects (e.g., lipid interference in insect tissues) can skew GC-MS results. Mitigation strategies:

  • Internal standards : Deuterated analogs (e.g., d₃-6-methylhept-5-en-2-yl acetate) for isotope dilution.
  • Solid-phase microextraction (SPME) : Pre-concentration to enhance detection limits .
  • Validation : Recovery experiments (spiked samples) to assess accuracy (e.g., 85–110% recovery rates).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.